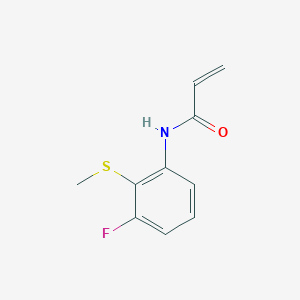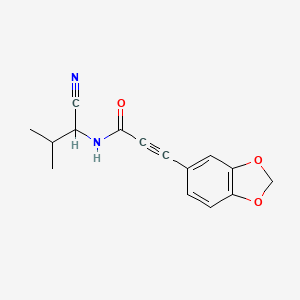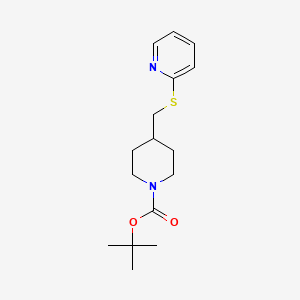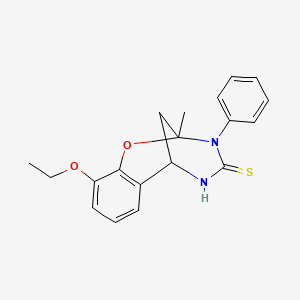![molecular formula C16H18ClNO4 B2726905 2-{[(5-Chloro-2,4-dimethoxyphenyl)amino]methyl}-6-methoxyphenol CAS No. 196938-27-9](/img/structure/B2726905.png)
2-{[(5-Chloro-2,4-dimethoxyphenyl)amino]methyl}-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{[(5-Chloro-2,4-dimethoxyphenyl)amino]methyl}-6-methoxyphenol” is a complex organic molecule. It contains a phenol group (a benzene ring with a hydroxyl group), an amine group (NH2), and several methoxy groups (OCH3). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the phenol, amine, and methoxy groups .Chemical Reactions Analysis
Again, without specific information, it’s hard to say exactly what reactions this compound would undergo. But based on its functional groups, it could potentially participate in reactions like acid-base reactions (due to the phenol group), nucleophilic substitutions (due to the amine group), or ether cleavage reactions (due to the methoxy groups) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar hydroxyl and amine groups could make it somewhat soluble in water, while the nonpolar benzene rings and methoxy groups could make it soluble in nonpolar solvents .Scientific Research Applications
Organic Synthesis and Chemical Reactivity
One aspect of the research on compounds similar to 2-{[(5-Chloro-2,4-dimethoxyphenyl)amino]methyl}-6-methoxyphenol involves their use in organic synthesis, demonstrating how these compounds can undergo selective reactions to produce various ortho-acylated catechols. These reactions are significant for creating substances used in supramolecular chemistry, serving as precursors for pesticides, flavors, and fragrances, and are found in numerous natural products (Adogla et al., 2012).
Supramolecular Chemistry
Compounds with structures similar to this compound play a crucial role in supramolecular chemistry. Their unique structural features allow for the formation of mixed-valence oxovanadium(IV/V) dinuclear entities, which are synthesized using these phenol derivatives. These entities are studied for their structural, electronic, and EPR spectroscopic properties, contributing valuable insights into supramolecular assemblies and their potential applications (Mondal et al., 2005).
Antimicrobial and Antioxidant Properties
Research on derivatives of this compound has also uncovered their potential as antimicrobial agents. For instance, studies on thiophenones derived from related compounds have demonstrated significant capacity to reduce biofilm formation by marine bacteria, indicating their potential as new classes of antimicrobial agents with specific applications in controlling biofilm-associated infections (Benneche et al., 2011).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[(5-chloro-2,4-dimethoxyanilino)methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO4/c1-20-13-6-4-5-10(16(13)19)9-18-12-7-11(17)14(21-2)8-15(12)22-3/h4-8,18-19H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUYPZDOPAOSGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=CC(=C(C=C2OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Chloromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B2726827.png)
![N-allyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2726828.png)


![N-{[4-(2-chlorophenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2726833.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2726834.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(1-methanesulfonylpiperidin-3-yl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B2726836.png)

![N-(4-fluorophenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2726840.png)
![(Z)-3-[2-[acetyl(ethyl)amino]-1,3-thiazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide](/img/structure/B2726841.png)


![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2726844.png)
